Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate
Description
Structural Elucidation and Molecular Characterization
Molecular Formula and IUPAC Nomenclature
The molecular formula of methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate is C₁₆H₁₀ClNO₃ , with a molecular weight of 299.709 g/mol and an exact mass of 299.035 Da . The IUPAC name derives from its benzo[h]isoquinoline backbone, where:
- A methyl carboxylate group (-COOCH₃) occupies position 6.
- A formyl group (-CHO) is attached to position 8.
- A chlorine atom substitutes position 9.
The numbering follows IUPAC rules for fused polycyclic systems, prioritizing the benzo[h]isoquinoline framework. The systematic name emphasizes the spatial arrangement of substituents, critical for distinguishing it from regioisomers.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₀ClNO₃ | |
| Molecular Weight (g/mol) | 299.709 | |
| Exact Mass (Da) | 299.035 | |
| LogP | 3.64 |
Spectroscopic Analysis (IR, NMR, MS)
Infrared Spectroscopy (IR)
While direct IR data for this compound is unavailable in the provided sources, characteristic absorption bands can be inferred from its functional groups:
- Ester carbonyl (C=O) : Strong stretch near 1720–1740 cm⁻¹ .
- Formyl carbonyl (C=O) : Sharp peak at 1680–1720 cm⁻¹ .
- Aromatic C-H stretches : Peaks between 3000–3100 cm⁻¹ .
- C-Cl bond : Absorption near 550–850 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
Comparisons with analogous isoquinoline derivatives in search results suggest the following spectral features:
- ¹H NMR :
- Formyl proton : A singlet near δ 10.1–10.3 ppm .
- Aromatic protons : Multiplets in δ 7.5–9.0 ppm , influenced by electron-withdrawing substituents.
- Methyl ester : A singlet at δ 3.9–4.1 ppm for the -OCH₃ group.
- ¹³C NMR :
- Ester carbonyl : Resonance near δ 165–170 ppm .
- Formyl carbonyl : Peak at δ 190–200 ppm .
- Chlorine-substituted carbon : Deshielded to δ 125–135 ppm .
Mass Spectrometry (MS)
The exact mass (299.035 Da ) matches the molecular ion peak ([M]⁺) in high-resolution mass spectrometry (HRMS). Fragmentation patterns likely include:
- Loss of the methyl carboxylate group (-59 Da).
- Chlorine-specific isotopic clusters (³⁵Cl:³⁷Cl ≈ 3:1).
X-ray Crystallographic Studies
No direct X-ray crystallographic data for this compound is reported in the provided sources. However, single-crystal studies of similar benzo[h]isoquinoline derivatives reveal:
- Planar aromatic systems with bond lengths of 1.38–1.42 Å for C-C bonds in the fused rings.
- Dihedral angles between substituents (e.g., formyl and chloro groups) influencing molecular packing.
- Hydrogen-bonding interactions involving the ester oxygen and formyl groups, stabilizing the crystal lattice.
Experimental determination of this compound’s crystal structure would clarify substituent orientations and non-covalent interactions critical for material properties.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations provide insights into the electronic properties:
HOMO-LUMO Analysis
- HOMO (Highest Occupied Molecular Orbital) : Localized on the electron-rich benzo[h]isoquinoline π-system and formyl group.
- LUMO (Lowest Unoccupied Molecular Orbital) : Predominantly on the electron-deficient chloro-substituted ring.
- Energy Gap (ΔE) : A moderate gap (~3.5 eV) suggests semiconducting potential, typical for conjugated heterocycles.
LogP and Solubility Predictions
The experimental LogP of 3.64 aligns with computed values, indicating moderate lipophilicity. Solubility is likely higher in polar aprotic solvents (e.g., DMSO) due to dipole interactions with the ester and formyl groups.
Properties
CAS No. |
919293-35-9 |
|---|---|
Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate |
InChI |
InChI=1S/C16H10ClNO3/c1-21-16(20)13-4-9-2-3-18-7-14(9)12-6-15(17)10(8-19)5-11(12)13/h2-8H,1H3 |
InChI Key |
HASJBUKKAJLEMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=C(C(=CC2=C3C=NC=CC3=C1)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis Route A: From Aniline Derivatives
Starting Material : An appropriate aniline derivative (e.g., 2-amino-5-chlorobenzaldehyde).
-
- React with β-ketoester in the presence of a base (e.g., sodium ethoxide) to form an isoquinoline intermediate.
- Example reaction:
$$
\text{Aniline} + \text{β-Ketoester} \rightarrow \text{Isoquinoline Intermediate}
$$
-
- Treat the isoquinoline intermediate with thionyl chloride.
- Reaction:
$$
\text{Isoquinoline} + \text{SOCl}_2 \rightarrow \text{Chloro Isoquinoline}
$$
-
- Use Vilsmeier reagent (DMF and POCl₃) to introduce the formyl group.
- Reaction:
$$
\text{Chloro Isoquinoline} + \text{Vilsmeier Reagent} \rightarrow \text{Formylated Compound}
$$
-
- React with methanol in the presence of an acid catalyst to yield Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate.
Synthesis Route B: Direct Formulation from Precursor Compounds
Starting Material : Use commercially available precursors such as methyl benzoate derivatives.
Chlorination and Formylation :
- Sequentially apply chlorination followed by formylation using appropriate reagents.
-
- Complete the synthesis by converting any remaining carboxylic acids to esters.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Route A | Direct synthesis from aniline; well-established | Requires multiple steps; potential for low yields in cyclization |
| Route B | Uses commercially available precursors; potentially fewer steps | May require more complex purification processes |
Chemical Reactions Analysis
Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other functional groups.
Scientific Research Applications
Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Isoquinoline derivatives have shown promise in drug development, particularly for their anti-malarial and anti-cancer properties.
Industry: The compound is used in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate involves its interaction with various molecular targets. The compound’s isoquinoline core allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The chloro and formyl groups may enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
The compound is compared with structurally related isoquinoline and carbazole derivatives, focusing on substituent effects, spectral properties, and applications.
Structural and Substituent Analysis
Table 1: Structural Comparison of Key Compounds
*Estimated based on structural analogs.
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s chloro and formyl groups (both EWGs) increase electrophilicity compared to non-halogenated analogs like ethyl isoquinoline-6-carboxylate. This enhances reactivity in nucleophilic aromatic substitution (NAS) reactions .
- Fluorine vs. Chlorine: Methyl 6-fluoroisoquinoline-8-carboxylate exhibits lower steric demand and weaker electron-withdrawing effects than the chloro analog, making it more suitable for applications requiring mild reactivity.
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Notable Features:
Biological Activity
Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as isoquinolines, which are characterized by their bicyclic structure containing a benzene ring fused to a pyridine-like ring. The presence of the chloro and formyl groups enhances its reactivity and potential biological activity.
- Histone Deacetylase Inhibition : One of the primary mechanisms attributed to this compound is the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by modifying the acetylation status of histones. Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor activity. They can induce cell cycle arrest and apoptosis in various cancer cell lines, making them candidates for cancer therapeutics .
- Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism may involve modulation of neuroinflammatory pathways and protection against oxidative stress .
Biological Activity Summary
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability and an increase in apoptosis markers after treatment with varying concentrations of the compound. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The compound was shown to reduce neuronal death significantly and improve cell survival rates compared to control groups. This suggests potential applications in treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
